5-Iodoisatin

Catalog No.
S585832
CAS No.
20780-76-1
M.F
C8H4INO2
M. Wt
273.03 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Iodoisatin

CAS Number

20780-76-1

Product Name

5-Iodoisatin

IUPAC Name

5-iodo-1H-indole-2,3-dione

Molecular Formula

C8H4INO2

Molecular Weight

273.03 g/mol

InChI

InChI=1S/C8H4INO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)

InChI Key

OEUGDMOJQQLVAZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1I)C(=O)C(=O)N2

Synonyms

5-iodoisatin

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)C(=O)N2

Chemical Reactions

One of the primary applications of 5-iodoisatin in research is its use as a building block for the synthesis of more complex molecules. Due to its reactive nature, 5-iodoisatin can undergo various condensation reactions. For instance, it can react with phenol to form 5-iodophenolisatin []. Additionally, it can condense with malonic acid to yield 6-iodo-2-quinolone-4-carboxylic acid []. These reactions allow researchers to introduce the iodine atom and the isatin scaffold into new molecules, potentially leading to the discovery of novel compounds with interesting biological activities.

5-Iodoisatin is a derivative of isatin, a molecule found naturally in indigo plants. It is synthesized in laboratories for research purposes. 5-Iodoisatin holds potential significance in scientific research due to its unique structure and potential biological activities [].


Molecular Structure Analysis

The key feature of 5-Iodoisatin's structure is the indole ring system, a five-membered nitrogen-containing ring fused with a six-membered benzene ring. Additionally, it has a carbonyl group (C=O) attached to each of the nitrogen atoms at positions 2 and 3, and an iodine atom (I) attached to the five-membered ring at position 5 [, ]. This structure suggests potential for various chemical reactions due to the reactive carbonyl groups and the presence of a halogen atom.


Chemical Reactions Analysis

  • Synthesis: There are various reported methods for synthesizing 5-iodoisatin. One common method involves the iodination of isatin with sodium iodide (NaI) in the presence of a suitable oxidizing agent like hydrogen peroxide (H2O2) [].

Balanced chemical equation:

C8H5NO2 (isatin) + NaI + H2O2 -> C8H4INO2 (5-iodoisatin) + NaOH + H2O

  • Reactions with Nucleophiles

    Due to the presence of the highly reactive carbonyl groups, 5-iodoisatin can undergo condensation reactions with nucleophiles like phenols and malonic acid []. These reactions can lead to the formation of new complex molecules with potential biological applications.

  • Decomposition

    Information on the specific decomposition pathway of 5-iodoisatin is limited, but due to the presence of an iodine atom, it might undergo thermal decomposition at high temperatures, releasing iodine gas.


Physical And Chemical Properties Analysis

  • Melting Point: Approximately 276°C (decomposition) []
  • Boiling Point: No data available, likely decomposes before boiling.
  • Solubility: Soluble in organic solvents like acetone, acetic acid, and ethanol. Insoluble in water [].
  • Stability: Light sensitive, needs to be stored in a tightly closed container away from oxidizing agents [].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (92.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20780-76-1

Wikipedia

5-Iodo-1H-indole-2,3-dione

Dates

Modify: 2023-08-15

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